Cas no 1594069-21-2 (1-[(4-methanesulfonylphenyl)methyl]-3-methylurea)

1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea is a synthetic organic compound featuring a urea backbone substituted with a 4-methanesulfonylphenylmethyl group and a methyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methanesulfonyl (mesyl) group enhances solubility and bioavailability, while the urea moiety provides hydrogen-bonding capabilities, facilitating interactions with biological targets. Its well-defined synthesis pathway ensures high purity and consistency, critical for applications in drug development and molecular studies. The compound’s stability under standard conditions further supports its utility as a building block or intermediate in specialized chemical syntheses.
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea structure
1594069-21-2 structure
Product name:1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
CAS No:1594069-21-2
MF:C10H14N2O3S
MW:242.294761180878
CID:5265415

1-[(4-methanesulfonylphenyl)methyl]-3-methylurea Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
    • Inchi: 1S/C10H14N2O3S/c1-11-10(13)12-7-8-3-5-9(6-4-8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,12,13)
    • InChI Key: IDKCCGWRVPBPBT-UHFFFAOYSA-N
    • SMILES: N(C)C(NCC1=CC=C(S(C)(=O)=O)C=C1)=O

1-[(4-methanesulfonylphenyl)methyl]-3-methylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
GS-0521-1MG
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
1594069-21-2 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
GS-0521-20MG
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
1594069-21-2 >90%
20mg
£76.00 2023-04-21
Key Organics Ltd
GS-0521-5MG
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
1594069-21-2 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
GS-0521-50MG
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
1594069-21-2 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
GS-0521-100MG
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
1594069-21-2 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
GS-0521-10MG
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
1594069-21-2 >90%
10mg
£63.00 2025-02-09

Additional information on 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea

Recent Advances in the Study of 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea (CAS: 1594069-21-2)

The compound 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea (CAS: 1594069-21-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonylphenyl and urea functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the reaction of 4-(bromomethyl)benzenesulfonyl chloride with methylamine, followed by urea formation under mild conditions. This advancement is critical for facilitating further preclinical and clinical studies.

Pharmacological investigations have revealed that 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea exhibits potent inhibitory effects on specific enzymatic targets. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This finding suggests potential applications in anti-inflammatory therapies, particularly for conditions like rheumatoid arthritis and osteoarthritis, where COX-2 inhibition is clinically relevant.

In addition to its anti-inflammatory properties, recent research has explored the compound's role in oncology. A preprint article on bioRxiv (2024) highlighted its ability to induce apoptosis in certain cancer cell lines, including breast and colon cancer, through the modulation of the PI3K/AKT signaling pathway. These findings are preliminary but underscore the need for further investigation into its anticancer mechanisms and potential synergies with existing chemotherapeutic agents.

Despite these promising results, challenges remain in the development of 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea as a therapeutic agent. Pharmacokinetic studies, as reported in a 2023 issue of Drug Metabolism and Disposition, indicate moderate bioavailability and a relatively short half-life, necessitating formulation improvements or structural modifications. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic profile.

In conclusion, 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea (CAS: 1594069-21-2) represents a versatile compound with significant potential in multiple therapeutic areas. Ongoing research aims to optimize its synthesis, elucidate its mechanisms of action, and address pharmacokinetic limitations. As these studies progress, this molecule may emerge as a valuable addition to the pharmaceutical arsenal, particularly in inflammation and oncology.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.